molecular formula C21H16N4O2 B2480083 N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034432-49-8

N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2480083
CAS RN: 2034432-49-8
M. Wt: 356.385
InChI Key: OBOHRPHJAGHBAU-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide belongs to a class of compounds that have been studied for their diverse biological activities and potential in various applications, including as ligands in coordination chemistry and as bioactive molecules in pharmaceutical research. The compound's structure, featuring bipyridinyl and isoxazole motifs, suggests it could exhibit interesting chemical and physical properties, making it a subject of scientific investigation.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step processes, including the formation of the isoxazole ring through cyclization reactions and the introduction of bipyridinyl groups via cross-coupling reactions. For example, compounds with related structures have been synthesized from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, yielding products through a series of reactions including N-[11C]methylation and isolation by HPLC (Xiaohong Wang et al., 2018).

Scientific Research Applications

Dual Src/Abl Kinase Inhibition

Research has identified a series of substituted thiazole-5-carboxamides as potent Src/Abl kinase inhibitors, demonstrating excellent antiproliferative activity against various tumor cell lines. These compounds, by targeting key kinases, hold promise for oncology applications, particularly in combating chronic myelogenous leukemia (CML) and potentially other cancers due to their robust in vivo activity and favorable pharmacokinetic profiles (Lombardo et al., 2004).

Catalysis in Aqueous Media

A study on bimetallic composite catalysts highlighted the use of N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for creating highly active catalysts for the Suzuki reaction in aqueous media. This research contributes to the development of more sustainable and convenient methods for synthesizing heterobiaryls, essential in pharmaceuticals and materials science (Bumagin et al., 2019).

Antipsychotic Potential of Heterocyclic Carboxamides

Heterocyclic analogues of known antipsychotic compounds were synthesized and evaluated for their potential as antipsychotic agents, revealing that certain heterocyclic carboxamides exhibit potent in vivo activities. This research opens avenues for developing new therapeutic agents for treating psychosis, with reduced side effects compared to existing treatments (Norman et al., 1996).

Electrochromic Properties of Polyamides

The synthesis of electroactive polyamides with pendent carbazole groups from different diamines and dicarboxylic acids has been reported, showcasing their promising thermal stability, solubility, photoluminescence, and electrochromic properties. Such materials are valuable for applications in smart windows, displays, and other electrochromic devices (Hsiao et al., 2013).

PARP Inhibition for Cancer Treatment

A series of benzimidazole carboxamide PARP inhibitors was developed, leading to the identification of ABT-888 (veliparib), a compound with excellent potency against PARP enzymes and showing good in vivo efficacy in cancer models. This compound's development signifies progress in targeting DNA repair pathways for cancer therapy (Penning et al., 2009).

Mechanism of Action

If the compound has biological activity, its mechanism of action could be studied using various biochemical and biophysical techniques . This could involve investigating its interactions with biological targets (such as proteins or nucleic acids), studying its effects on cellular processes, and modeling its binding to its targets.

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity . This information is typically obtained through safety testing, which could involve assessing its toxicity, potential for causing irritation or sensitization, and environmental impact.

Future Directions

The potential applications and future directions for research on the compound would depend on its properties and activity. For example, if the compound has interesting chemical reactivity, it could be studied further as a potential catalyst or reactive intermediate . If it has biological activity, it could be investigated as a potential therapeutic agent.

properties

IUPAC Name

5-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c26-21(18-13-19(27-25-18)15-5-2-1-3-6-15)24-14-17-7-4-10-23-20(17)16-8-11-22-12-9-16/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOHRPHJAGHBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide

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